molecular formula C8H12N2O B064183 5-(1-Methylpyrrolidin-2-yl)isoxazole CAS No. 164351-65-9

5-(1-Methylpyrrolidin-2-yl)isoxazole

Cat. No. B064183
CAS RN: 164351-65-9
M. Wt: 152.19 g/mol
InChI Key: LZTKHCVFBYXFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methylpyrrolidin-2-yl)isoxazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)isoxazole is not fully understood, but it is believed to act on the glutamate system in the brain. Glutamate is an important neurotransmitter that is involved in various processes such as learning and memory. The compound has been found to modulate the activity of glutamate receptors, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-Methylpyrrolidin-2-yl)isoxazole has various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1-Methylpyrrolidin-2-yl)isoxazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar effects.

Future Directions

There are several future directions for research on 5-(1-Methylpyrrolidin-2-yl)isoxazole. One direction is to study its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further studies on the compound's mechanism of action and its effects on glutamate receptors may provide valuable insights into its potential applications in various fields of science.

Synthesis Methods

The synthesis of 5-(1-Methylpyrrolidin-2-yl)isoxazole can be achieved through various methods, including the reaction of 2-bromo-1-methylpyrrolidine with hydroxylamine-O-sulfonic acid and the reaction of 2-bromo-1-methylpyrrolidine with potassium tert-butoxide and hydroxylamine hydrochloride. The latter method has been found to be more efficient and yields a higher purity of the compound.

Scientific Research Applications

5-(1-Methylpyrrolidin-2-yl)isoxazole has been studied for its potential applications in various fields of science, including medicinal chemistry, neuropharmacology, and drug discovery. It has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

CAS RN

164351-65-9

Product Name

5-(1-Methylpyrrolidin-2-yl)isoxazole

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3

InChI Key

LZTKHCVFBYXFKB-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CC=NO2

Canonical SMILES

CN1CCCC1C2=CC=NO2

synonyms

Isoxazole, 5-(1-methyl-2-pyrrolidinyl)- (9CI)

Origin of Product

United States

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